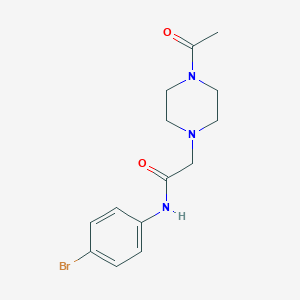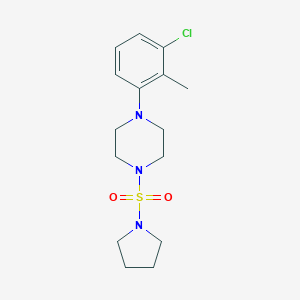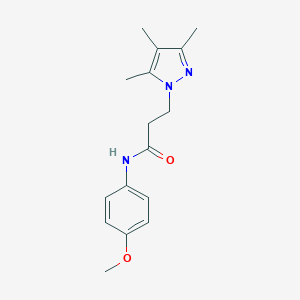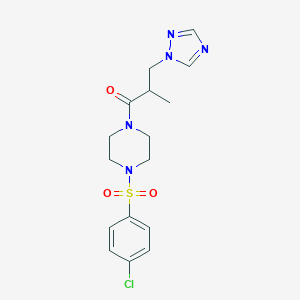
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide, also known as BAA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
作用机制
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide reduces inflammation and pain. 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide can also inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide is also stable and has a long shelf life. However, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in animal studies. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide can have cytotoxic effects at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide. One area of interest is the potential use of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide as a treatment for neurological disorders, such as Alzheimer's disease. Another area of interest is the development of new derivatives of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide that have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide and its potential applications in medicine.
Conclusion
In conclusion, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential as an anti-cancer agent and treatment for neurological disorders. 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide works by inhibiting COX-2 and activating PPARγ, and has a number of biochemical and physiological effects. While 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has advantages for lab experiments, it also has some limitations. There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide, including its potential use in medicine and the development of new derivatives with improved pharmacological properties.
合成方法
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide involves the reaction between 4-bromobenzoyl chloride and 4-acetylpiperazine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide. This method has been optimized to yield high purity and high yield of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide.
科学研究应用
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has also been found to have potential as an anti-cancer agent, as it can inhibit the growth of cancer cells. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALWIMWWKIBASS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-furamide](/img/structure/B500303.png)




![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)
![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500317.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)
![3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B500321.png)
